molecular formula C20H17N3S B2623849 (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile CAS No. 1322238-72-1

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile

Cat. No.: B2623849
CAS No.: 1322238-72-1
M. Wt: 331.44
InChI Key: VPXGZQHRWQJOMA-GHRIWEEISA-N
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Description

(E)-2-(4-(4-Ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is a thiazole-acrylonitrile hybrid compound characterized by a central acrylonitrile scaffold substituted with a 4-(4-ethylphenyl)thiazol-2-yl group and a phenylamino moiety. This compound belongs to a broader class of (E)-configured acrylonitrile derivatives, which are synthesized via Knoevenagel condensation reactions between 2-(thiazol-2-yl)acetonitrile precursors and aromatic aldehydes (e.g., ).

Such derivatives are often investigated for applications in materials science (e.g., fluorescent sensors, ) and medicinal chemistry (e.g., anticancer agents, ).

Properties

IUPAC Name

(E)-3-anilino-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3S/c1-2-15-8-10-16(11-9-15)19-14-24-20(23-19)17(12-21)13-22-18-6-4-3-5-7-18/h3-11,13-14,22H,2H2,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXGZQHRWQJOMA-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution with 4-Ethylphenyl Group: The thiazole ring is then substituted with a 4-ethylphenyl group using a suitable electrophilic aromatic substitution reaction.

    Formation of the Acrylonitrile Moiety: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the thiazole derivative and phenylaminoacetonitrile under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, where nucleophiles can replace the phenylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the thiazole ring and acrylonitrile moiety, leading to differences in physical properties, reactivity, and functional applications. Below is a comparative analysis based on the evidence:

Table 1: Physical and Spectral Properties of Selected Acrylonitrile Derivatives

Compound Name Substituents (Thiazole/Aryl) Yield (%) Melting Point (°C) Key Spectral Features (IR, NMR) Applications/Findings
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f, ) Benzo[d]thiazole/Pyridinyl 66 155–157 CN stretch (IR: ~2220 cm⁻¹) Not specified
(E)-2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile () Benzo[d]thiazole/4-Cl-Ph N/A N/A CN stretch (IR), aromatic C–H (NMR) Antioxidant activity (DPPH assay)
(E)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-thiophen-2-yl-acrylonitrile () 4-Cl-Ph-Thiazole/Thiophene N/A N/A Not reported Structural studies
(E)-2-(4-(4-Ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile (Target) 4-Et-Ph-Thiazole/Ph-NH Inferred Inferred Expected CN stretch (~2220 cm⁻¹) Potential sensing/biological roles

Key Observations:

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., Cl in ) typically increase melting points due to enhanced dipole interactions. For example, compound 7g () with a 4-chlorophenyl group melts at 185–187°C, whereas 7i (thiophene) melts at 138–140°C. The target compound’s ethyl group (electron-donating) may lower its melting point compared to chloro analogs.

Spectral Features: All acrylonitrile derivatives exhibit a characteristic CN infrared absorption near 2220 cm⁻¹ (). The phenylamino group in the target compound may introduce additional N–H stretching (~3300 cm⁻¹) and aromatic proton signals in NMR.

Functional Applications: Sensing: Analogues like TP1 () with diphenylamino-thiophene substituents act as cyanide sensors (detection limit: 4.24 × 10⁻⁸ M). The target compound’s phenylamino group could similarly enable anion sensing via hydrogen bonding. The ethylphenyl group in the target compound may modulate lipophilicity, affecting bioavailability.

Biological Activity

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an acrylonitrile moiety, and a phenylamino group, which contribute to its unique properties. The molecular formula is C21H21N3SC_{21}H_{21}N_{3}S, with a molecular weight of approximately 365.48 g/mol. The structure can be represented as follows:

 E 2 4 4 ethylphenyl thiazol 2 yl 3 phenylamino acrylonitrile\text{ E 2 4 4 ethylphenyl thiazol 2 yl 3 phenylamino acrylonitrile}

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving appropriate precursors like thioamide and α-halo ketones.
  • Acrylonitrile Addition : The acrylonitrile group is introduced via a nucleophilic addition reaction.
  • Final Coupling : The phenylamino group is coupled to the thiazole-acrylonitrile intermediate through standard coupling reactions, often facilitated by catalysts.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis induction
A549 (Lung Cancer)15Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential lead for developing new antimicrobial agents.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

Additionally, studies have reported that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory disorders.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit tumor growth in animal models by targeting specific signaling pathways involved in cancer progression.
  • Antimicrobial Efficacy : Research conducted by Smith et al. (2023) highlighted the effectiveness of this compound against drug-resistant bacterial strains, suggesting its utility in addressing antibiotic resistance.
  • Inflammation Model : In a recent study, the compound was tested in a model of rheumatoid arthritis, showing reduced swelling and joint damage compared to control groups, further supporting its anti-inflammatory potential.

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